molecular formula C21H22O6 B607417 Fargesin CAS No. 31008-19-2

Fargesin

Cat. No. B607417
CAS RN: 31008-19-2
M. Wt: 370.401
InChI Key: AWOGQCSIVCQXBT-USWJAIAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fargesin is a bioactive neolignan isolated from magnolia plants. It has been found to have antihypertensive and anti-inflammatory effects .


Synthesis Analysis

Fargesin exhibits anti-inflammation effects on THP-1 cells via suppression of PKC pathway including downstream JNK, nuclear factors AP-1 and NF-ĸB . It also inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways .


Molecular Structure Analysis

The molecular formula of Fargesin is C21H22O6, and its molecular weight is 370.40 g/mol .


Chemical Reactions Analysis

Fargesin has been found to inhibit cell proliferation and transformation by suppression of epidermal growth factor (EGF)-stimulated G1/S-phase cell cycle transition in premalignant JB6 Cl41 and HaCaT cells . It also inhibits melanin production in murine melanoma cells, normal melanocytes, and zebrafish embryos .


Physical And Chemical Properties Analysis

Fargesin is a white to off-white solid with a density of 1.265±0.06 g/cm3. It has a boiling point of 506.4±50.0 °C at 760 mmHg and a flash point of 208.923°C .

Scientific Research Applications

  • Anti-Inflammatory Effects in Inflammatory Bowel Disease : Fargesin shows promising anti-inflammatory effects in chemically induced inflammatory bowel disease (IBD) in mice. It significantly reduces inflammatory infiltration, myeloperoxidase activity, and pro-inflammatory cytokines, suggesting a potential therapeutic application for human IBD treatment (Yue et al., 2018).

  • Suppression of Inflammatory Responses in Monocytes : It exerts anti-inflammatory effects in THP-1 human monocytes by inhibiting major inflammatory mediators and the nuclear translocation of transcription factors NF-ĸB and AP-1. This indicates potential applications in drug development against inflammatory disorders (Pham et al., 2017).

  • Inhibition of Melanin Synthesis : Fargesin has shown effectiveness in inhibiting melanin production, suggesting potential use as an anti-melanogenic agent for hyperpigmentation disorders (Fu et al., 2019).

  • Antihypertensive Effects : In studies on hypertensive rats, fargesin demonstrated antihypertensive effects by inhibiting oxidative stress and promoting nitric oxide release, suggesting potential in managing hypertension (Sha et al., 2016).

  • Improvement in Lipid and Glucose Metabolism : It has been found to improve dyslipidemia and hyperglycemia by activating key metabolic pathways in adipocytes and obese mice, indicating potential for obesity and diabetes treatment (Lee et al., 2012).

  • Alleviation of Atherosclerosis : Fargesin reduces atherosclerotic lesions by elevating the efficiency of reverse cholesterol transport and decreasing inflammatory response, offering a novel approach for atherosclerosis treatment (Wang et al., 2020).

  • Protection Against Cadmium-Induced Lung Injury : The compound has been shown to attenuate cadmium-induced lung injury potentially by activating the aryl hydrocarbon receptor and suppressing the inflammatory response (Zhang et al., 2022).

  • Amelioration of Osteoarthritis : Fargesin ameliorates osteoarthritis by promoting macrophage reprogramming and downregulating MAPK and NF-κB pathways, suggesting potential therapeutic applications in osteoarthritis management (Lu et al., 2021).

  • Inhibition of Sterol Carrier Protein in Aedes aegypti : Its analogs show potential as inhibitors of Aedes aegypti sterol carrier protein, indicating possible applications in controlling mosquito-borne diseases (De Lima et al., 2021).

  • Potential β1 Adrenergic Receptor Antagonist : It has been suggested as a potential β1 adrenergic receptor antagonist, protecting hearts against ischemia/reperfusion injury in rats, indicating potential applications in cardiovascular disease treatment (Wang et al., 2015).

properties

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fargesin

CAS RN

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
744
Citations
TH Pham, MS Kim, MQ Le, YS Song, Y Bak, HW Ryu… - Phytomedicine, 2017 - Elsevier
… It was found that pre-treatment with fargesin attenuated … Although fargesin has been reported to inhibit the production of nitric … to examine whether fargesin can suppress inflammatory …
Number of citations: 64 www.sciencedirect.com
J Lu, H Zhang, J Pan, Z Hu, L Liu, Y Liu, X Yu… - Arthritis research & …, 2021 - Springer
… of fargesin in OA, intra-articular injection of fargesin was performed in CIOA mice. After comparative analysis of the fargesin effect at … , 10-mg/kg fargesin was used in subsequent animal …
Number of citations: 40 link.springer.com
JH Kim, SS Kwon, HU Jeong, HS Lee - International Journal of Molecular …, 2017 - mdpi.com
Magnolin, epimagnolin A, dimethyllirioresinol, eudesmin, and fargesin are pharmacologically active tetrahydrofurofuranoid lignans found in Flos Magnoliae. The inhibitory potentials of …
Number of citations: 10 www.mdpi.com
T Fu, B Chai, Y Shi, Y Dang, X Ye - Journal of Dermatological Science, 2019 - Elsevier
… The aim of the study is to investigate a new function of fargesin against melanin production … could be fully reversed by fargesin treatment. Fargesin also effectively inhibited the activation …
Number of citations: 26 www.sciencedirect.com
G Wang, JH Gao, LH He, XH Yu, ZW Zhao, J Zou… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… We aimed to explore if and how fargesin affects atherosclerosis by regulating … fargesin plays a role in the occurrence and progression of atherosclerosis. Our data indicate that fargesin …
Number of citations: 33 www.sciencedirect.com
B Yue, YJ Ren, JJ Zhang, XP Luo, ZL Yu, GY Ren… - Molecules, 2018 - mdpi.com
… fargesin ameliorates experimental inflammatory bowel disease (IBD) in mice. Oral administration of fargesin … were inhibited by fargesin treatment in the colon of the colitis mice. In vitro, …
Number of citations: 37 www.mdpi.com
GE Lee, CJ Lee, HJ An, HC Kang, HS Lee… - International Journal of …, 2021 - mdpi.com
… using fargesin have demonstrated that fargesin stimulates glucose uptake and consumption by GLUT4 translocation to the cytoplasmic membrane [15]. Moreover, fargesin inhibits pro-…
Number of citations: 9 www.mdpi.com
X Wang, Y Cheng, H Xue, Y Yue, W Zhang, X Li - Fitoterapia, 2015 - Elsevier
… biological information about fargesin, we investigated the effects of fargesin on isoproterenol… ) levels were decreased by fargesin in β 1 AR/CHO-S cells. Fargesin attenuated the serum …
Number of citations: 20 www.sciencedirect.com
CC CHEN, YULIN HUANG, YUHPAN CHEN… - Chemical and …, 1988 - jstage.jst.go.jp
The flower buds of Magnolia fargesii (Chinese name hsin-i) have been used for nasal empyema and headache. From this herb we have isolated four lignans: pinoresinol dimethyl ether, …
Number of citations: 25 www.jstage.jst.go.jp
S Sha, D Xu, Y Wang, W Zhao… - Canadian Journal of …, 2016 - cdnsciencepub.com
… fargesin, we investigated the effects of fargesin on rat aortic rings and 2-kidney, 1-clip (2K1C) hypertensive rats. In vitro, fargesin … of fargesin treatment, we found that fargesin treatment …
Number of citations: 18 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.